3,3,4,4-Tetrafluorooxolane
Overview
Description
3,3,4,4-Tetrafluorooxolane: 3,3,4,4-Tetrafluorotetrahydrofuran , is an organic compound with the chemical formula C4H4F4O . It is a colorless liquid with a boiling point of approximately 68°C and a molecular weight of 144.07 g/mol . This compound is used as a solvent, reagent, and intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,4,4-Tetrafluorooxolane can be synthesized through various methods. One common method involves the fluorination of tetrahydrofuran using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4-Tetrafluorooxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other fluorinated derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3,4,4-Tetrafluorooxolane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorooxolane involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which facilitate the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A non-fluorinated analog used as a solvent in organic synthesis.
3,3,4,4-Tetrafluorotetrahydrofuran: Another name for 3,3,4,4-Tetrafluorooxolane.
2,2,3,3-Tetrafluorotetrahydrofuran: A similar compound with fluorine atoms at different positions.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of four fluorine atoms enhances its stability, reactivity, and ability to participate in various chemical reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
3,3,4,4-tetrafluorooxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F4O/c5-3(6)1-9-2-4(3,7)8/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNRFVUUDZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382081 | |
Record name | 3,3,4,4-tetrafluorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-33-4 | |
Record name | 3,3,4,4-Tetrafluorotetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,4,4-tetrafluorooxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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